
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a sulfonyl group attached to a trimethylbenzene ring, and an alanine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 2,4,6-trimethylbenzene, is chlorosulfonated to form 2,4,6-trimethylbenzene-1-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to introduce the amino group, forming 3-amino-2,4,6-trimethylbenzene-1-sulfonamide.
Coupling with Alanine: The sulfonamide is coupled with L-alanine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-D-alanine: The D-enantiomer of the compound.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-glycine: A similar compound with glycine instead of alanine.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-valine: A similar compound with valine instead of alanine.
Uniqueness
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
185563-97-7 |
|---|---|
分子式 |
C12H18N2O4S |
分子量 |
286.35 g/mol |
IUPAC名 |
(2S)-3-amino-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-7-4-8(2)11(9(3)5-7)19(17,18)14-10(6-13)12(15)16/h4-5,10,14H,6,13H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChIキー |
OMWARAKUJYQPDM-JTQLQIEISA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CN)C(=O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CN)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)
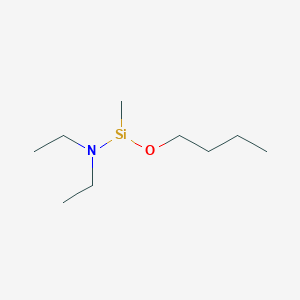
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
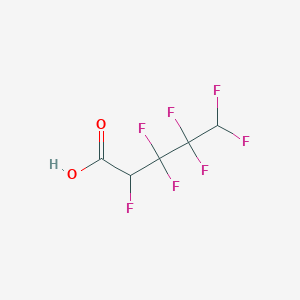
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
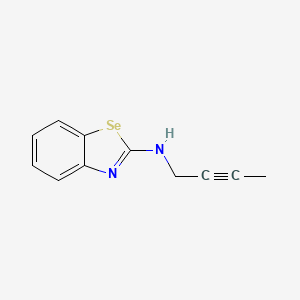
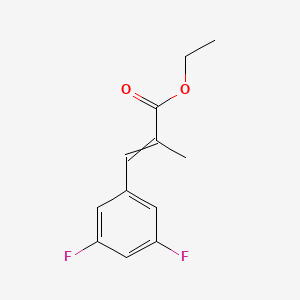
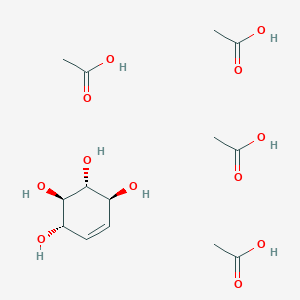
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)

